Sulfabromomethazine
Overview
Description
Sulfabromomethazine is a sulfonamide consisting of 5-bromo-4,6-dimethylpyrimidine with a 4-aminobenzenesulfonamido group at the 2-position . It is a long-acting derivative of sulfamezathine and is used in the poultry, swine, and cattle industries for the treatment of coccidiosis and various bacterial infections .
Molecular Structure Analysis
The molecular formula of Sulfabromomethazine is C12H13BrN4O2S . It consists of a 5-bromo-4,6-dimethylpyrimidine with a 4-aminobenzenesulfonamido group at the 2-position .Scientific Research Applications
Antibacterial Agent
Sulfabromomethazine has been identified as an antibacterial agent . It is a substance that kills or slows the growth of bacteria, making it useful in the treatment of various bacterial infections .
Veterinary Medicine
This compound is used in the poultry, swine, and cattle industries for the treatment of coccidiosis and various bacterial infections . As a long-acting derivative of sulfamezathine, it provides sustained antibacterial activity, which is beneficial in the treatment of chronic or recurrent infections .
Sulfonamide Derivative
Sulfabromomethazine is a sulfonamide derivative . Sulfonamides are a group of compounds that have a wide range of applications in medicine due to their antibacterial properties .
Treatment of Infectious Diseases
As a clinically used sulfonamide, Sulfabromomethazine is used for the treatment of infectious diseases . Its antibacterial properties make it effective against a variety of bacterial pathogens .
Research and Development
In the field of research and development , Sulfabromomethazine is of interest due to its unique chemical structure and biological activity . Its properties make it a valuable compound for the development of new drugs and therapies .
Chemical Industry
In the chemical industry , Sulfabromomethazine is used as a reference compound due to its well-defined structure and properties . It serves as a benchmark for the synthesis of new compounds and the development of new chemical processes .
Mechanism of Action
Target of Action
Sulfabromomethazine is a sulfonamide drug . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . These enzymes play a crucial role in bacterial growth and reproduction .
Mode of Action
Sulfabromomethazine, like other sulfonamides, inhibits the enzymatic conversion of pteridine and para-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase . This competition prevents the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathways of bacterial growth and reproduction . The downstream effects include the inhibition of DNA synthesis, as folic acid is a precursor for the synthesis of nucleotides in bacteria .
Pharmacokinetics
Based on the properties of similar sulfonamides, it can be inferred that these drugs are generally well absorbed and widely distributed in the body . The metabolism and elimination routes of Sulfabromomethazine are currently unknown .
Result of Action
The result of Sulfabromomethazine’s action is the inhibition of bacterial growth and reproduction . By blocking the synthesis of folic acid, the drug prevents the bacteria from producing necessary components for their growth, effectively stopping the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sulfabromomethazine. For instance, the presence of sulfonamides in the environment, mainly derived from agricultural activities, has caused changes in the population of microbes that could be potentially hazardous to human health . The human health hazard could have a global range, and administrative activities have been ineffective in risk reduction .
properties
IUPAC Name |
4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXCNODTHBHSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046857 | |
Record name | Sulfabromomethazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfabromomethazine | |
CAS RN |
116-45-0 | |
Record name | Sulfabromomethazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfabromomethazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfabromomethazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11547 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfabrom | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfabromomethazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-(5-bromo-4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SULFABROMOMETHAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQK2N461KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Sulfabromomethazine?
A: Sulfabromomethazine, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for bacterial folic acid synthesis, which is essential for the production of purines and pyrimidines required for DNA and RNA synthesis. By blocking DHPS, Sulfabromomethazine disrupts bacterial growth and replication. [, , ]
Q2: Can you describe the structural characteristics of Sulfabromomethazine?
A: Sulfabromomethazine's molecular formula is C11H11BrN4O2S, and its molecular weight is 355.23 g/mol. While specific spectroscopic data is not provided in the provided research, its structure consists of a benzene ring sulfonamide group with a para-amino group substituted with a brominated pyrimidine ring. [, ]
Q3: How is Sulfabromomethazine typically analyzed in biological samples?
A: Several analytical methods have been employed for Sulfabromomethazine analysis. Gas-liquid chromatography (GLC) coupled with electron capture detection offers high sensitivity for detecting residues in animal tissues like liver, kidney, and muscle. [, ] Thin-layer chromatography (TLC) with fluorescence detection provides a rapid method for quantifying Sulfabromomethazine, even at trace levels, in tissues like pork. [] Both methods require derivatization steps for optimal detection. [, ]
Q4: Is there a risk of developing resistance to Sulfabromomethazine?
A: Yes, the development of resistance to Sulfabromomethazine is a concern. While the provided research does not delve into specific resistance mechanisms, it is known that bacteria can develop resistance to sulfonamides through mutations in the DHPS enzyme, reducing the drug's binding affinity. Additionally, bacteria can acquire resistance genes or employ efflux pumps to expel the drug. Cross-resistance to other sulfonamides is also possible due to their shared mechanism of action. [, ]
Q5: Are there any known toxicity concerns associated with Sulfabromomethazine use?
A: While the provided research doesn't elaborate on specific toxicity data, it's important to note that all medications, including Sulfabromomethazine, can have potential adverse effects. As a sulfonamide, Sulfabromomethazine might cause hypersensitivity reactions in some animals. It's crucial to consult with a veterinarian regarding appropriate usage and potential risks associated with Sulfabromomethazine treatment in animals. [, ]
Q6: Are there alternative treatments to Sulfabromomethazine available?
A: While the provided research doesn't directly compare Sulfabromomethazine to alternative treatments, it's important to acknowledge that various other antibiotics are available for treating bacterial infections in animals. These include other sulfonamides, as well as antibiotics with different mechanisms of action, such as penicillins, tetracyclines, and macrolides. The choice of antibiotic should be based on factors such as the specific bacteria involved, the severity of the infection, and potential resistance patterns. [, ]
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